2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine typically involves a multi-step process. One common method involves the initial formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and pyridine moieties. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, palladium-catalyzed carbonylation reactions are frequently employed in the synthesis of similar compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are known for their fluorescent properties.
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: These derivatives are used in the synthesis of biologically active substances and have similar synthetic routes.
Quinolinyl-pyrazoles: These compounds have similar pharmacological properties and are used in the development of therapeutic agents.
Uniqueness
2-Methyl-6-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N5O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C19H23N5O/c1-14-5-3-7-18(21-14)25-13-16-6-4-9-23(12-16)19-17-11-15(2)22-24(17)10-8-20-19/h3,5,7-8,10-11,16H,4,6,9,12-13H2,1-2H3 |
InChI Key |
NBBHEFRWEKNCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=CN4C3=CC(=N4)C |
Origin of Product |
United States |
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